molecular formula C14H21N5O B14001510 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide CAS No. 66975-08-4

2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide

Cat. No.: B14001510
CAS No.: 66975-08-4
M. Wt: 275.35 g/mol
InChI Key: LIYNUIHEXLZBRZ-UHFFFAOYSA-N
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Description

2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of a substituted aromatic aldehyde with a hydrazide in the presence of a catalyst. One common method involves dissolving 4-chlorobenzohydrazide in methanol, adding the substituted aromatic aldehyde, and a few drops of glacial acetic acid. The mixture is then refluxed for 30 minutes, and the crude product is recrystallized using a mixture of cold water and alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrazone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl and methyltriazene groups contribute to its stability and reactivity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

66975-08-4

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

2-[[cyclohexyl(methyl)amino]diazenyl]benzohydrazide

InChI

InChI=1S/C14H21N5O/c1-19(11-7-3-2-4-8-11)18-17-13-10-6-5-9-12(13)14(20)16-15/h5-6,9-11H,2-4,7-8,15H2,1H3,(H,16,20)

InChI Key

LIYNUIHEXLZBRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)N=NC2=CC=CC=C2C(=O)NN

Origin of Product

United States

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